molecular formula C21H25FN2O4S B2435667 5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide CAS No. 451482-15-8

5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B2435667
CAS No.: 451482-15-8
M. Wt: 420.5
InChI Key: BVMWXOOEDAFBND-UHFFFAOYSA-N
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Description

5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, a fluorine atom, and a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Fluorination: The fluorine atom is incorporated using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Methoxyphenyl Group: The final step involves coupling the intermediate with a methoxyphenyl group, typically through a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The sulfonyl group and the fluorine atom play crucial roles in enhancing the binding affinity and specificity of the compound. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-chloro-N-(2-methoxyphenyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the fluorine atom in 5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for drug development and other scientific applications.

Properties

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-fluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14-10-15(2)13-24(12-14)29(26,27)16-8-9-18(22)17(11-16)21(25)23-19-6-4-5-7-20(19)28-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMWXOOEDAFBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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